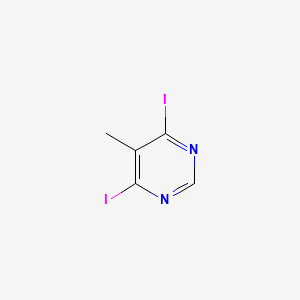
4,6-二碘-5-甲基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diiodo-5-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4I2N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of iodine atoms at positions 4 and 6, along with a methyl group at position 5, makes this compound unique and of interest in various chemical research fields.
科学研究应用
4,6-Diiodo-5-methylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying substitution and coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Derivatives of 4,6-diiodo-5-methylpyrimidine are explored for their potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: It is used in the synthesis of dyes and pigments, particularly azo dyes, due to its ability to form stable and colorful compounds.
作用机制
Target of Action
It is known that pyrimidine derivatives, such as 4,6-diiodo-5-methylpyrimidine, are biologically active compounds .
Mode of Action
It is known that pyrimidine derivatives can act as nucleophiles, attacking aldehyde carbon .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
Pharmacokinetics
The molecular weight of 4,6-diiodo-5-methylpyrimidine is 34591 , which may influence its bioavailability.
Result of Action
It is known that pyrimidine derivatives have a broad range of biological activities .
Action Environment
It is known that environmental factors can have a significant impact on the action of various compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diiodo-5-methylpyrimidine typically involves the iodination of 5-methylpyrimidine. One common method includes the reaction of 5-methylpyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 4 and 6 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of 4,6-diiodo-5-methylpyrimidine may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4,6-Diiodo-5-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, such as in the formation of azo compounds.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace iodine atoms.
Coupling Reactions: Diazonium salts can be used in the presence of a base to form azo derivatives.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4,6-diazido-5-methylpyrimidine or 4,6-dithio-5-methylpyrimidine can be formed.
Azo Compounds: Coupling with diazonium salts can yield various azo derivatives, which are often colorful and used in dye applications.
相似化合物的比较
Similar Compounds
4,6-Dichloro-5-methylpyrimidine: Similar structure but with chlorine atoms instead of iodine. It is less reactive due to the lower electronegativity of chlorine.
4,6-Dibromo-5-methylpyrimidine: Contains bromine atoms, which are intermediate in reactivity between chlorine and iodine.
4,6-Difluoro-5-methylpyrimidine: Fluorine atoms make the compound highly electronegative and less reactive in substitution reactions.
Uniqueness
4,6-Diiodo-5-methylpyrimidine is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This makes the compound more reactive in substitution and coupling reactions, allowing for the synthesis of a wider variety of derivatives. The iodine atoms also enhance the compound’s ability to participate in halogen bonding, which can be advantageous in designing biologically active molecules.
属性
IUPAC Name |
4,6-diiodo-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4I2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNDCRLELNGQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2542098.png)
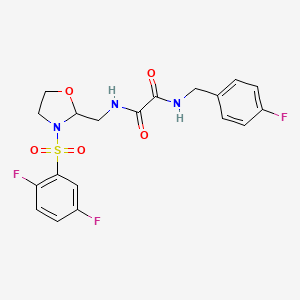
![(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE](/img/structure/B2542101.png)
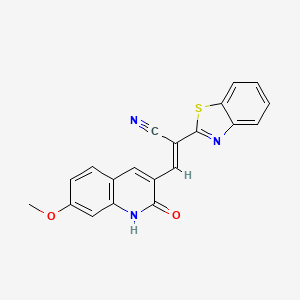
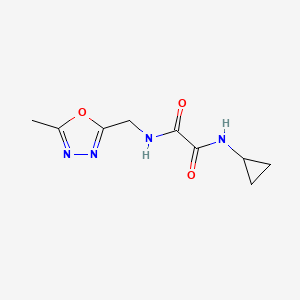
![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-](/img/structure/B2542105.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B2542108.png)
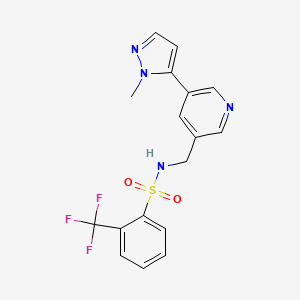

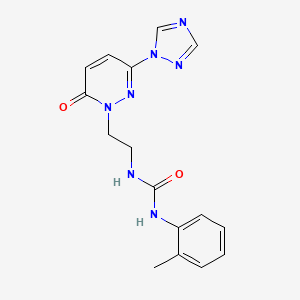

![2-Azaspiro[4.4]nonan-8-ol;hydrochloride](/img/structure/B2542118.png)
![1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2542119.png)
